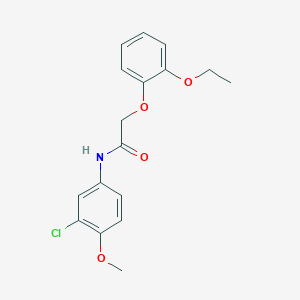
2-(1H-benzimidazol-2-ylthio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of novel benzimidazole derivatives, including structures related to 2-(1H-benzimidazol-2-ylthio)-N-cyclohexylacetamide, involves multi-step organic reactions. A common approach involves the reaction of amines with 2-chloroacetyl chloride followed by interaction with thiobenzimidazole to yield the corresponding products with high yields (Łączkowski, 2013).
Molecular Structure Analysis
The molecular structure of related benzimidazole compounds has been characterized through techniques like IR, NMR (1H and 13C), and HRMS, revealing detailed insights into the molecular geometry and intermolecular interactions within crystals. Single-crystal X-ray diffraction analysis confirms the structure, supported by DFT calculations and Hirshfeld surface analysis, providing a comprehensive understanding of the molecular framework and electronic properties (Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclodesulfurization and alkylation, to form a wide range of compounds with potential biological activities. The versatility in chemical reactions allows for the modification and functionalization of the benzimidazole core, leading to compounds with varied biological and physical properties (Janssens et al., 1985).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications in the benzimidazole core or the introduction of different substituents can significantly alter these properties, impacting their applications and effectiveness in various domains (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity constants (pKa), are crucial for understanding their behavior in biological systems and reactions. Studies determining the pKa values of benzimidazole derivatives help in predicting their protonation states under different pH conditions, which is vital for their application in drug design and other chemical processes (Duran & Canbaz, 2013).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives can vary depending on their structure and the specific compound . Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety, while others are research chemicals and may not have well-established safety profiles .
Orientations Futures
The study of benzimidazole derivatives is a very active field of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the benzimidazole scaffold .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBBNQAYMAFPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)
![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)


![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)
![2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634058.png)



![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)
![1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone](/img/structure/B5634107.png)